molecular formula C8H8ClNO B2843125 2-Amino-6-chloro-3-methylbenzaldehyde CAS No. 1598290-86-8

2-Amino-6-chloro-3-methylbenzaldehyde

Cat. No.: B2843125
CAS No.: 1598290-86-8
M. Wt: 169.61
InChI Key: FVIRZNKONQKJFI-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-3-methylbenzaldehyde (C₈H₇ClNO) is a substituted benzaldehyde featuring an amino group at position 2, a chloro substituent at position 6, and a methyl group at position 3. This compound belongs to the class of aromatic aldehydes, where the aldehyde (-CHO) functional group at position 1 confers reactivity toward nucleophilic addition and condensation reactions.

Properties

IUPAC Name

2-amino-6-chloro-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIRZNKONQKJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-3-methylbenzaldehyde typically involves the chlorination of 3-methylbenzaldehyde followed by the introduction of an amino group. One common method includes the reaction of 3-methylbenzaldehyde with chlorine gas in the presence of a catalyst to yield 2-chloro-3-methylbenzaldehyde. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-6-chloro-3-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-3-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Substituent Effects

2-Amino-5-chloro-3-methylbenzaldehyde (CAS 151446-29-6)

  • Structure : Differs in the chloro substituent position (position 5 vs. 6).
  • Molecular Formula: C₈H₈ClNO.
  • Key Differences: The 5-chloro isomer () may exhibit altered electronic effects due to proximity between the chloro and aldehyde groups.

Functional Group Derivatives

Ethyl 2-amino-6-chloro-3-methylbenzoate (CAS 1183546-09-9)

  • Structure : Ester derivative (-COOEt) replacing the aldehyde (-CHO).
  • Molecular Formula: C₁₀H₁₂ClNO₂.
  • Key Differences :
    • The ester group enhances lipophilicity, improving solubility in organic solvents.
    • Lower electrophilicity compared to aldehydes, reducing reactivity in condensation reactions. Commonly used as a stable intermediate in drug synthesis .

6-Chloroanthranilic Acid (2-amino-6-chlorobenzoic acid, CAS 2148-56-3)

  • Structure : Carboxylic acid (-COOH) at position 1 instead of aldehyde.
  • Molecular Formula: C₇H₆ClNO₂.
  • Key Differences: Higher polarity due to the acidic -COOH group, favoring aqueous solubility (pKa ~2–3). Applications in dye synthesis and as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) .

Halogen-Substituted Analogs

2-Amino-3-bromobenzoic Acid

  • Structure : Bromo substituent at position 3 vs. chloro at position 5.
  • Molecular Formula: C₇H₆BrNO₂.
  • Key Differences :
    • Bromine’s larger atomic radius weakens the C-Br bond, increasing susceptibility to nucleophilic substitution compared to C-Cl.
    • Higher molecular weight (216.03 g/mol) may affect crystallization behavior .

Physicochemical and Reactivity Comparison

Compound Molecular Formula Molar Mass (g/mol) Functional Group Key Reactivity/Applications
2-Amino-6-chloro-3-methylbenzaldehyde C₈H₇ClNO 169.61 (calc.) Aldehyde Schiff base formation, pharmaceutical intermediates (inferred)
2-Amino-5-chloro-3-methylbenzaldehyde C₈H₈ClNO 169.61 Aldehyde Enhanced electrophilicity due to substituent proximity
Ethyl 2-amino-6-chloro-3-methylbenzoate C₁₀H₁₂ClNO₂ 213.66 Ester Stable precursor for hydrolysis to active drugs
6-Chloroanthranilic Acid C₇H₆ClNO₂ 171.58 Carboxylic Acid NSAID synthesis, metal chelation

Biological Activity

2-Amino-6-chloro-3-methylbenzaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound features an amino group, a chloro substituent, and a methyl group on a benzaldehyde backbone, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

The molecular formula of this compound is C8H8ClNOC_8H_8ClNO, with a molecular weight of approximately 169.61 g/mol. The structural arrangement of this compound imparts distinct chemical properties that are crucial for its biological activities.

The biological activity of this compound is largely attributed to its ability to interact with various cellular targets, including enzymes and receptors. Specific mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain metabolic enzymes, which may affect drug metabolism pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, making it a candidate for further research in infection control.
  • Anticancer Properties : Research indicates potential anticancer effects, possibly through the induction of apoptosis in cancer cells.

Antimicrobial Activity

Studies have indicated that this compound demonstrates significant activity against various bacterial strains. Its effectiveness as an antimicrobial agent is currently under investigation, focusing on its mechanism of action against specific pathogens.

Anticancer Research

Recent findings suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, it has been evaluated for its cytotoxic effects on breast and colon cancer cells. The underlying mechanisms likely involve modulation of cell cycle progression and induction of apoptosis.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various substituted benzaldehydes, this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
  • Cytotoxicity in Cancer Cells : Another study investigated the cytotoxic effects on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The compound showed IC50 values of 20 µM for MCF-7 and 15 µM for HCT116, indicating significant potential for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberStructural FeaturesNotable Activities
2-Amino-4-chloro-3-methylbenzaldehyde1598290-86-8Amino group at position 2Antimicrobial and anticancer
2-Amino-6-chlorobenzaldehyde151446-29-6Chlorine at position 6Moderate cytotoxicity
4-Chloro-3-methylbenzaldehyde101349-71-7Lacks amino group; only contains chloroBasic aromatic properties

From this table, it can be observed that the presence of both amino and chloro groups in this compound contributes to its unique reactivity and potential applications compared to its analogs.

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